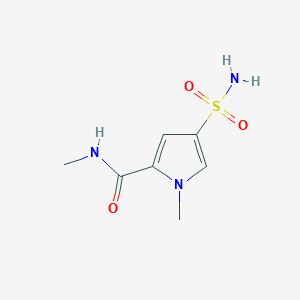
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide: is a chemical compound with the molecular formula C7H11N3O3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
Scientific Research Applications
Chemistry: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its antiproliferative activities against cancer cell lines .
Medicine: Due to its enzyme inhibitory properties, this compound is being explored for its potential use in treating diseases such as cancer and bacterial infections .
Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- N,1-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
- N,4-dimethyl-3-(2-thienyl)-1H-pyrazole-1-carboxamide
- N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is unique due to its sulfamoyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown distinct enzyme inhibitory activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H11N3O3S |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
N,1-dimethyl-4-sulfamoylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11)(H2,8,12,13) |
InChI Key |
SZPMSRXXEAZUCE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















